molecular formula C9H10INO2 B13302516 (3R)-3-amino-3-(4-iodophenyl)propanoic acid

(3R)-3-amino-3-(4-iodophenyl)propanoic acid

Katalognummer: B13302516
Molekulargewicht: 291.09 g/mol
InChI-Schlüssel: IWSNHXBESGDQMF-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-3-(4-iodophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxylic acid group, and an iodinated phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of a precursor compound, such as 3-amino-3-phenylpropanoic acid, using iodine and a suitable oxidizing agent. The reaction conditions typically include a solvent like acetic acid and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodinated phenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Deiodinated phenylpropanoic acid.

    Substitution: Compounds with azido or cyano groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of iodinated compounds used in imaging techniques.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-3-phenylpropanoic acid: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    4-iodophenylalanine: Contains an iodinated phenyl group but differs in the position of the amino and carboxylic acid groups.

    3-amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

(3R)-3-amino-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential biological activities. The iodinated phenyl group can enhance the compound’s ability to participate in specific interactions, making it valuable for various research applications.

Eigenschaften

Molekularformel

C9H10INO2

Molekulargewicht

291.09 g/mol

IUPAC-Name

(3R)-3-amino-3-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

InChI-Schlüssel

IWSNHXBESGDQMF-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)I

Kanonische SMILES

C1=CC(=CC=C1C(CC(=O)O)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.